tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate
Overview
Description
tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate is a chemical compound with the following properties:
- Empirical Formula : C₁₉H₂₉N₃O₄
- Molecular Weight : 363.45 g/mol
- SMILES Representation : O=C(OC©©C)N(CC1)CCC1C(/C(C2=CC©=NO2)=C/N©C)=O
Molecular Structure Analysis
The molecular structure of tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate consists of a piperidine ring with a tert-butyl ester group and a dimethylamino-substituted acryloyl group. The E-isomer configuration indicates the double bond geometry.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic additions. Investigating its reactivity with different functional groups would provide valuable insights.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethyl acetate)
- Melting Point : Not specified
- Boiling Point : Not specified
- UV-Visible Absorption : No data retrieved
- Stability : Stable under standard conditions
Safety And Hazards
- Safety Precautions : Handle with care; wear appropriate protective equipment.
- Hazard Information : No specific hazards reported in the retrieved literature.
Future Directions
- Biological Studies : Investigate potential biological activities (e.g., receptor binding, enzyme inhibition).
- Synthetic Optimization : Develop efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore structural modifications for improved properties.
- Toxicology : Assess safety and toxicity profiles.
Please note that the information provided here is based on available literature, and additional studies may yield more insights. For detailed references, consider consulting peer-reviewed papers1234.
properties
IUPAC Name |
tert-butyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]-4-phenylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-15-12-21(13-16-23,17-9-7-6-8-10-17)18(24)11-14-22(4)5/h6-11,14H,12-13,15-16H2,1-5H3/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYOZUOSYKTFG-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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